molecular formula C8H13N B15312833 N-ethyl-1-ethynylcyclobutan-1-amine

N-ethyl-1-ethynylcyclobutan-1-amine

Cat. No.: B15312833
M. Wt: 123.20 g/mol
InChI Key: ASULSZREJHMPSK-UHFFFAOYSA-N
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Description

N-ethyl-1-ethynylcyclobutan-1-amine is an organic compound that belongs to the class of amines It features a cyclobutane ring substituted with an ethynyl group and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-ethynylcyclobutan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with ethynylmagnesium bromide to form 1-ethynylcyclobutan-1-ol, followed by reductive amination with ethylamine. The reaction conditions typically involve the use of a reducing agent such as sodium cyanoborohydride in the presence of a suitable solvent like methanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, and advanced purification techniques like distillation or chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-ethynylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

N-ethyl-1-ethynylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-1-ethynylcyclobutan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-1-ethynylcyclobutan-1-amine is unique due to the presence of both an ethynyl and an ethylamine group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

N-ethyl-1-ethynylcyclobutan-1-amine

InChI

InChI=1S/C8H13N/c1-3-8(9-4-2)6-5-7-8/h1,9H,4-7H2,2H3

InChI Key

ASULSZREJHMPSK-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCC1)C#C

Origin of Product

United States

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